5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine
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Overview
Description
5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of propane-1-sulfonyl chloride with 1,2,4-thiadiazol-3-amine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(Propane-1-sulfonyl)-2H-thieno[3,2-d][1,2,3]diazaborinin-1-ol: Another sulfonyl-containing compound with potential biological activity.
Abrocitinib: A Janus kinase (JAK) inhibitor with a similar sulfonyl group, used in the treatment of inflammatory diseases.
Uniqueness
5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine is unique due to its specific structure, which combines a sulfonyl group with a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
922504-51-6 |
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Molecular Formula |
C5H9N3O2S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
5-propylsulfonyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3O2S2/c1-2-3-12(9,10)5-7-4(6)8-11-5/h2-3H2,1H3,(H2,6,8) |
InChI Key |
MQVFMPSYSJEBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=NS1)N |
Origin of Product |
United States |
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